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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496 Get Quote

CAS Number: 316810-90-9

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-1H-indazol-7-amine, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

collates available data on its chemical properties, provides a detailed, plausible experimental

protocol for its synthesis based on established methodologies for analogous compounds, and

discusses its potential biological significance and applications.

Compound Data
The following table summarizes the key physicochemical properties of 3-Bromo-1H-indazol-7-
amine.
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Property Value

CAS Number 316810-90-9

Molecular Formula C₇H₆BrN₃

Molecular Weight 212.05 g/mol

Density 1.9 ± 0.1 g/cm³[1]

Boiling Point 431.3 ± 25.0 °C at 760 mmHg[1]

Flash Point 214.7 ± 23.2 °C[1]

Synthesis Protocol
While a specific protocol for the synthesis of 3-Bromo-1H-indazol-7-amine is not readily

available in peer-reviewed literature, a plausible and detailed experimental protocol can be

derived from established methods for the bromination of indazole derivatives and the synthesis

of related aminoindazoles. The following protocol describes a potential two-step synthesis

starting from 1H-indazol-7-amine.

Experimental Protocol: Synthesis of 3-Bromo-1H-
indazol-7-amine
Step 1: Bromination of 1H-indazol-7-amine

This step is based on the bromination of similar heterocyclic systems, often employing N-

Bromosuccinimide (NBS) as a regioselective brominating agent.

Materials:

1H-indazol-7-amine

N-Bromosuccinimide (NBS)

Sulfuric Acid (H₂SO₄, 96%)

Deionized Water
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Ethyl Acetate

Procedure:

In a round-bottom flask, dissolve 1H-indazol-7-amine in 10-11 equivalents of 96% sulfuric

acid at room temperature with stirring.

Slowly add 1.05 to 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the

reaction mixture. Maintain the temperature at 25 °C.

Stir the reaction mixture at 25 °C for 18 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the

product.

Collect the precipitate by filtration and wash the filter cake with deionized water.

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known to be

a key pharmacophore in a variety of biologically active compounds.[2][3] Derivatives of this

scaffold have been extensively investigated as inhibitors of protein kinases and for their anti-

cancer properties.

Kinase Inhibition
The indazole core can act as a hinge-binding motif in the ATP-binding pocket of protein

kinases, making it a valuable scaffold for the design of kinase inhibitors.[3] Various substituted

indazole derivatives have shown potent inhibitory activity against a range of kinases, including

those involved in cell cycle regulation and signal transduction.

Anti-Cancer Research
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Several studies have highlighted the anti-proliferative activity of indazole derivatives against

various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves

the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathway Involvement
Based on the activity of structurally related indazole compounds, 3-Bromo-1H-indazol-7-
amine could potentially be involved in modulating key signaling pathways implicated in cancer,

such as the p53/MDM2 pathway.[3][5][6] The p53 tumor suppressor protein is a critical

regulator of cell growth and apoptosis, and its interaction with its negative regulator MDM2 is a

key target for cancer therapy.

Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of 3-Bromo-1H-indazol-7-
amine from a suitable precursor.
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Step 2: Purification
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Caption: Proposed synthetic workflow for 3-Bromo-1H-indazol-7-amine.

Potential Kinase Inhibition Mechanism
This diagram illustrates the general mechanism by which an indazole-based inhibitor might

compete with ATP for the kinase active site.
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Caption: Competitive binding of an indazole inhibitor to a kinase active site.

Potential Involvement in the p53/MDM2 Signaling
Pathway
The following diagram depicts a simplified p53/MDM2 signaling pathway and the potential point

of intervention for an indazole-based inhibitor.
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Click to download full resolution via product page

Caption: Potential inhibition of the p53-MDM2 interaction by an indazole compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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